N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
This compound (referred to as 1c in ) is a benzimidazole-phenylcarboxamide derivative featuring a 3,4,5-trimethoxybenzamide moiety. Its synthesis involves condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with 3,4,5-trimethoxybenzoyl chloride under standard amide-coupling conditions .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-10-8-14(9-11-16)22-25-17-6-4-5-7-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJWZIOMBFHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV665898 involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:
Chemical Reactions Analysis
MMV665898 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The reactions typically yield products that retain the core structure of MMV665898 but with modifications that enhance its biological activity or stability
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, a study demonstrated that derivatives of benzimidazole compounds exhibit notable antimycobacterial activity against Mycobacterium tuberculosis. The compound's structure allows for interaction with the bacterial cell wall, potentially disrupting its integrity and function .
Case Study: Antimycobacterial Activity
A synthesized derivative showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis, indicating strong activity compared to standard treatments .
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Enzyme Inhibition
This compound has shown promise as an inhibitor for various enzymes linked to disease processes. For example, it may inhibit certain kinases involved in cancer progression or metabolic pathways.
Case Study: Kinase Inhibition
In vitro studies have shown that related compounds can effectively inhibit protein kinases, which are crucial for tumor growth and metastasis. This inhibition can lead to decreased tumor viability and increased sensitivity to other therapeutic agents .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action of MMV665898 involves the inhibition of glucose transporters. It binds to the transporter proteins, blocking the uptake of glucose into the cells. This disruption in glucose uptake is particularly effective against the malaria parasite, which relies heavily on glucose for its energy needs. The molecular targets include various glucose transporter proteins, and the pathways involved are primarily related to glucose metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Benzamide Ring
The trimethoxybenzamide group in 1c is compared to analogs with nitro (1d ) and chloro (1e ) substituents at the benzamide’s para position ():
- 1e (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide): The chloro substituent offers moderate electronegativity and steric bulk, balancing solubility and target affinity.
2.2. Substitutions on the Benzimidazole Core
Dimethyl modifications at the benzimidazole 5,6-positions (7c , 7d , 7e ) were synthesized to study steric effects ():
2.3. Comparison with Formamidine Derivatives
Compound 12c (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine) replaces the benzamide linker with a formamidine group ():
- Structural Difference : The formamidine linker introduces a conjugated C=N bond, altering electronic properties and hydrogen-bonding capacity.
- Biological Implication : 12c demonstrated antitumor activity (IR and NMR data provided), suggesting that linker chemistry critically influences therapeutic targeting (antiviral vs. anticancer) .
2.4. Heterocyclic Core Replacements
- Pyrimidine Analog (): N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide replaces benzimidazole with pyrimidine. The pyrimidine core’s hydrogen-bonding capacity may shift target specificity (e.g., kinase inhibition vs. viral entry) .
- Thiazole Analog (): N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide substitutes benzimidazole with thiazole. Thiazole’s sulfur atom could modulate redox properties or metal chelation .
Structural and Activity Comparison Table
Critical Analysis of Research Findings
- Antiviral vs. The trimethoxy group’s role in both contexts requires further investigation.
- Synthetic Feasibility : All analogs in were synthesized via straightforward condensation, suggesting scalability .
- Gaps in Data : Quantitative activity metrics (e.g., EC50, IC50) are absent in the provided evidence, limiting direct efficacy comparisons.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H21N3O4
- Molecular Weight : 403.4 g/mol
- IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
The compound features a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities including anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its activity has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Mechanism of Action :
- Case Study :
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of human DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, further supporting its role as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research has indicated that modifications in the chemical structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Enhances solubility and bioavailability |
| Alteration of benzimidazole position | Affects binding affinity to target proteins |
| Variations in aromatic substitutions | Modulates potency against specific cancer types |
Q & A
Q. Table 1: Synthesis Conditions from Literature
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amide Coupling | THF, DIPEA, 0°C → RT, 12h | 65–75% | >95% (HPLC) | |
| Purification | Ethanol recrystallization | 60% | 99% (NMR) |
Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Derivative Synthesis: Introduce substituents on the benzamide (e.g., fluoro, nitro, or chloro groups) or benzimidazole moiety (e.g., 5-fluoro substitution) to assess electronic/steric effects .
- Biological Assays: Test derivatives against target enzymes (e.g., elastase, kinases) using in vitro inhibition assays (IC₅₀ determination) and compare potency .
- Computational SAR: Perform molecular docking (AutoDock4/Vina) to predict binding interactions. For example, trimethoxy groups may engage in hydrophobic interactions with kinase ATP-binding pockets .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Analyze in DMSO-d₆ with TMS as an internal standard. Key signals include:
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Hirshfeld Surface Analysis: Validate crystal packing and intermolecular interactions (e.g., H-bonding) using X-ray diffraction data .
Advanced: What in silico strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock4 to dock the compound into target proteins (e.g., elastase, PDE1). Apply Lamarckian genetic algorithms with flexible side chains in the receptor active site .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues (e.g., catalytic triads in proteases) .
- Free Energy Calculations: Compute binding affinities via MM-PBSA/GBSA to rank derivatives .
Basic: How can researchers assess the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Elastase Inhibition:
- Incubate the compound with porcine pancreatic elastase and the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Measure absorbance at 410 nm to calculate IC₅₀ .
- Antioxidant Activity:
- Perform DPPH radical scavenging assays. A 80% scavenging rate at 100 μM indicates potent antioxidant potential .
- DNA Binding:
- Use UV-vis spectroscopy (hypochromicity at 260 nm) and viscosity measurements to study intercalation or groove-binding modes .
Advanced: How do structural modifications (e.g., substituents on benzamide) affect biological potency?
Methodological Answer:
- Substituent Effects:
- Case Study: Fluorination at the benzimidazole 5-position (e.g., N-(4-(5-fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide) increases antiviral activity (BVDV EC₅₀ = 2.3 μM vs. 5.8 μM for parent compound) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol or methanol for high-purity crystals .
- Column Chromatography: Employ silica gel with CH₂Cl₂/MeOH (95:5) for polar impurities .
- HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) gradient for analytical-scale purification .
Advanced: How can researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Orthogonal Assays: Validate in vitro results with in silico docking and ex vivo tissue models. For example, discrepancies in elastase inhibition may arise from assay conditions (e.g., substrate concentration, pH) .
- Meta-Analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., fixed enzyme/substrate ratios) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
